Isoginkgetin

Vue d'ensemble

Description

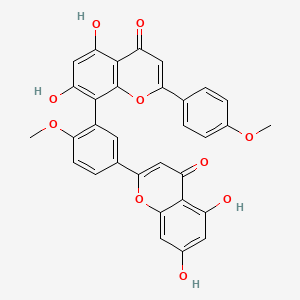

Isoginkgetin, also known as 4′,4″-dimethylamentoflavone, is a dimeric flavonoid and an isomer of the biflavonoid ginkgetin. It was first isolated from the leaves of Ginkgo biloba and later found in other plant sources. This compound is primarily known for its role as a general pre-mRNA splicing inhibitor, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has shown potential in treating neurodegenerative and cardiovascular diseases, as well as exhibiting anti-inflammatory, antioxidant, and antimicrobial activities .

Applications De Recherche Scientifique

Mécanisme D'action

Isoginkgetin exerts its effects primarily by inhibiting pre-mRNA splicing. It targets the spliceosome, a complex responsible for the removal of introns from pre-mRNA. By inhibiting this process, this compound disrupts the expression of specific genes, leading to various biological effects. The compound also affects the phosphatidylinositol 3-kinase/Akt/nuclear factor-κB pathway, which plays a crucial role in cell survival and proliferation .

Safety and Hazards

Isoginkgetin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, medical attention should be sought immediately .

Analyse Biochimique

Biochemical Properties

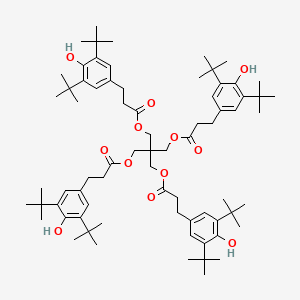

Isoginkgetin is considered to be natural derivatives of amentoflavone with two methoxy groups . It is accepted that dimerization considerably influences the chemistry and pharmacological activity of compounds . For example, 3′,8″-dimerization enhances the antioxidant capacity of flavonoids .

Cellular Effects

This compound has been implicated in research as a new avenue for the development of new anticancer drugs . In addition to its potential role in cancer prevention, there is also information on its beneficial role in the treatment of neurodegenerative and cardiovascular diseases, as well as possible anti-inflammatory, antioxidant, and antimicrobial, especially antiviral, activity .

Molecular Mechanism

This compound acts as a cell-permeable, reversible inhibitor against spliceosome-mediated pre-mRNA splicing . It prevents the prespliceosome A complex from recruiting the U4/U5/U6 tri-snRNP to form B complex .

Temporal Effects in Laboratory Settings

Most of the current data on this compound are based on in silico or in vitro research . Biochemical analysis showed that alkaline phosphatase activity was significantly increased after all biflavonoid administrations .

Dosage Effects in Animal Models

In the in vivo experiments, biochemical serum analyses and histopathological examinations were performed after 7 days of intragastric administration of 20 mg-kg-1-d-1 .

Transport and Distribution

This compound was first isolated from the leaves of ginkgo (Ginkgo biloba L.) and later from many other plants

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of isoginkgetin involves the assembly of an electrophilic partner, iodoflavone, and a nucleophilic partner, flavonyl boronic ester, under palladium catalysis. This method allows for the precise construction of the biflavonoid structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of advanced organic synthesis techniques, including palladium-catalyzed coupling reactions. These methods ensure the efficient production of this compound with high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Isoginkgetin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Substitution reactions often involve nucleophiles such as halides and amines to replace specific atoms or groups within the molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Isoginkgetin is unique due to its specific structure and mechanism of action. it shares similarities with other biflavonoids, such as:

Ginkgetin: An isomer of this compound, known for its similar biological activities.

Hinokiflavone: Another biflavonoid with anticancer properties, known to interfere with the ERK1-2/p38/NFκB signaling pathway.

Amentoflavone: A dimeric flavonoid with antioxidant and anti-inflammatory properties.

These compounds, while similar in structure, exhibit distinct biological activities and mechanisms of action, highlighting the uniqueness of this compound .

Propriétés

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-14,33-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOOMAOYXQFIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203271 | |

| Record name | Isoginkgetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

548-19-6 | |

| Record name | Isoginkgetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoginkgetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoginkgetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 °C | |

| Record name | Isoginkgetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

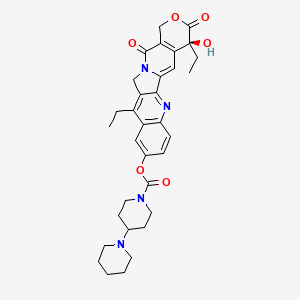

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

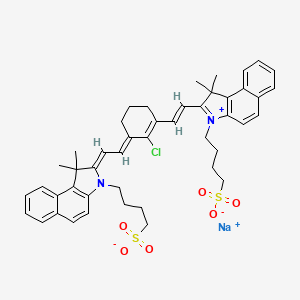

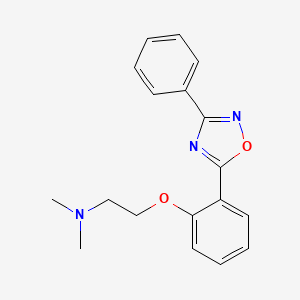

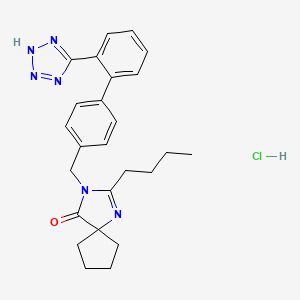

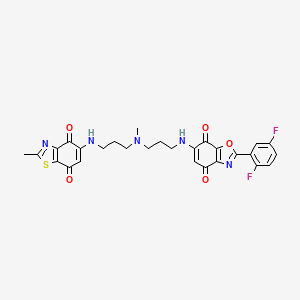

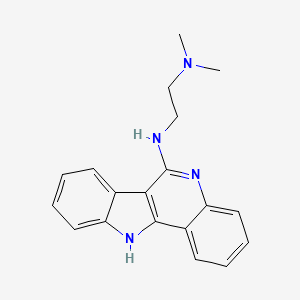

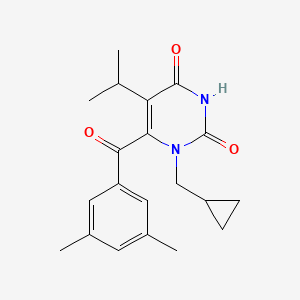

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Indolium, 2-[2-[2-chloro-3-[2-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propyl-, iodide (1:1)](/img/structure/B1672170.png)